molecular formula C7H9N3O3 B12968428 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid

4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid

Cat. No.: B12968428
M. Wt: 183.16 g/mol
InChI Key: KGQRQWZOKDQZGT-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxepine ring with a triazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxepine derivative with a triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid is unique due to its combination of an oxepine ring with a triazole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and offers potential advantages in medicinal chemistry .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazole-6-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c11-7(12)6-2-1-4-5(3-13-6)9-10-8-4/h6H,1-3H2,(H,11,12)(H,8,9,10)

InChI Key

KGQRQWZOKDQZGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2COC1C(=O)O

Origin of Product

United States

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